Neurotensin

Description

Properties

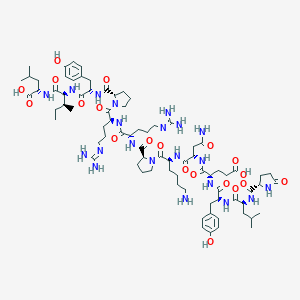

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGZPGTCUMMOT-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H121N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39379-15-2, 55508-42-4, 64088-62-6 | |

| Record name | Neurotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (ox) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROTENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neurotensin in the Gastrointestinal Tract: A Technical Guide to Mechanisms, Pathophysiology, and Experimental Analysis

Abstract

Neurotensin (NT) is a critical tridecapeptide (Glu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) functioning as both a neurotransmitter in the CNS and a paracrine/endocrine hormone in the gastrointestinal (GI) tract.[1][2][3][4][5][6][7][8][9][10] Produced primarily by enteroendocrine N-cells in the ileum, NT orchestrates a complex physiological response to lipid ingestion, termed the "ileal brake," while simultaneously facilitating fatty acid absorption.[2][4][11] This guide dissects the molecular architecture of NT signaling, its dualistic role in GI physiology and pathology (oncology, inflammation, metabolic syndrome), and provides validated experimental protocols for interrogating the NT system in drug discovery.

Part 1: Molecular Architecture & Receptor Landscape

The Ligand: this compound

NT is synthesized as a 170-amino acid precursor (pro-neurotensin) and processed by prohormone convertases (PC1/3, PC2) into the active 13-amino acid peptide.[1][3][4][9][12]

-

Critical Domain: The C-terminal hexapeptide (Arg-Arg-Pro-Tyr-Ile-Leu) is the bioactive pharmacophore responsible for receptor binding.

-

Stability: Rapidly degraded by neutral endopeptidases (NEP) and angiotensin-converting enzyme (ACE), necessitating the use of stable analogs (e.g., JMV449) or protease inhibitors in experimental settings.

The Receptor Triad

The physiological effects of NT are mediated through three distinct receptor subtypes, each presenting unique opportunities for therapeutic targeting.

| Receptor | Type | Affinity ( | Signaling Coupling | GI Distribution | Function |

| NTS1 | GPCR (Class A) | High (0.1–0.3 nM) | Smooth muscle, Enterocytes, Neurons | Motility, Secretion, Proliferation (Cancer) | |

| NTS2 | GPCR (Class A) | Low (3–5 nM) | Glial cells, Epithelium | Analgesia, Stress response, Mucosal integrity | |

| NTS3 (Sortilin) | Vps10p Domain | Low | Intracellular trafficking | Ubiquitous | Receptor sorting, NT clearance, Trafficking |

Signaling Pathways

NTS1 is the primary driver of GI physiology. Upon ligand binding, it undergoes a conformational change triggering a cascade dominated by the PLC/IP3 pathway.

Figure 1: Canonical NTS1 signaling cascade. Activation leads to calcium mobilization and MAPK-driven proliferation, a key pathway in GI carcinogenesis.

Part 2: Physiological Mechanisms in the GI Tract[3]

The "Ileal Brake" and Motility

NT acts as a sensor of luminal lipid content. When fats reach the ileum, N-cells secrete NT to inhibit proximal GI motility (gastric emptying, jejunal transit). This "brake" maximizes time for nutrient absorption.

-

Mechanism: NT acts on NTS1 receptors on smooth muscle cells and myenteric neurons.

-

Inhibition: Reduces acetylcholine release in the stomach/duodenum.

-

Excitation: Directly stimulates colonic smooth muscle contraction (defecation reflex).

-

Lipid Absorption and Metabolism

NT is not merely a passive responder to fat; it is an active facilitator of lipid uptake.[9]

-

Micellar Translocation: NT increases the translocation of fatty acids from the lumen into enterocytes.

-

Chylomicron Formation: NT signaling promotes the packaging of lipids into chylomicrons and their secretion into lymphatics.

-

Clinical Implication: High pro-NT levels are a biomarker for obesity and insulin resistance, suggesting NT acts as a "thrifty" hormone that maximizes energy harvest.

Part 3: Pathophysiology & Therapeutic Targets[13]

Gastrointestinal Cancers (CRC, PDAC, Gastric)

In cancer, the NT system shifts from physiological regulation to autocrine/paracrine growth promotion.

-

Mechanism: Malignant cells overexpress NTS1. NT binding transactivates EGFR and activates the ERK1/2 pathway, driving proliferation and inhibiting apoptosis (Bcl-2 upregulation).

-

Angiogenesis: NT induces HIF-1

expression and VEGF secretion, promoting tumor vascularization.

Inflammatory Bowel Disease (IBD)

NT is pro-inflammatory in the colon.

-

Colitis: NT/NTS1 signaling upregulates miR-210 and pro-inflammatory cytokines (IL-6, TNF

) via NF- -

Therapeutic Angle: NTS1 antagonists (e.g., SR48692) have shown efficacy in reducing inflammation in murine colitis models.

Part 4: Experimental Methodologies

Protocol A: Ex Vivo Organ Bath Assay (Motility)

Objective: To quantify the contractile or relaxant effects of NT on isolated GI tissue. Self-Validating Logic: Use of specific blockers (TTX, Atropine) confirms the mechanism of action (direct muscle vs. neuronal).

Materials:

-

Krebs-Henseleit solution (carbogenated: 95%

/5% -

Force displacement transducers.

-

Rat/Mouse distal colon (longitudinal muscle strips).

Step-by-Step Workflow:

-

Tissue Preparation: Harvest distal colon; remove mucosa to isolate smooth muscle. Cut into 10 mm x 2 mm strips.

-

Mounting: Suspend strips in organ bath (

C) under 1g resting tension. -

Equilibration: Wash every 15 min for 60 min until baseline stabilizes.

-

Viability Check (Control 1): Challenge with KCl (60 mM) or Acetylcholine (1

M). Reject tissue if response < 0.5g force. -

Experimental Phase:

-

Add this compound (cumulative dosing:

M to -

Measure Amplitude (g) and Frequency (contractions/min).

-

-

Mechanistic Validation (Control 2):

-

Washout.[9]

-

Incubate with TTX (1

M) for 20 min (blocks Na+ channels/nerves). -

Re-challenge with NT. Persistence of response indicates direct smooth muscle action.

-

Protocol B: Receptor Internalization Assay

Objective: To screen potential NTS1 agonists/antagonists by measuring receptor trafficking. Self-Validating Logic: Differentiates between balanced agonists (internalization) and biased ligands or antagonists (surface retention).

Workflow:

-

Transfection: HT-29 or CHO cells expressing NTS1-GFP.

-

Treatment: Incubate cells with candidate drug (e.g., 100 nM) for 0–60 mins at

C. -

Fixation: 4% Paraformaldehyde.

-

Analysis: Confocal microscopy quantifying cytoplasmic vs. membrane fluorescence.

-

Agonist Control: Native NT (10 nM)

Punctate cytoplasmic staining (endosomes). -

Antagonist Control: SR48692

Retained membrane fluorescence.

-

Part 5: Data Visualization & Synthesis

Lipid Handling & Gut-Brain Axis

The following diagram illustrates the systemic integration of NT signaling in response to dietary fat.

Figure 2: The this compound-Lipid Axis. NT coordinates digestion speed with absorption efficiency and systemic metabolic signaling.

References

-

Mechanisms Regulating this compound Secretion and Function. Scholars@UK. Available at: [Link]

-

This compound Regulates Proliferation and Stem Cell Function in the Small Intestine. CMGH via PubMed Central. Available at: [Link]

-

This compound pathway in digestive cancers and clinical applications. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

New Insights in the Control of Fat Homeostasis: The Role of this compound. Nutrients (MDPI). Available at: [Link]

-

This compound Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon. Journal of Neurogastroenterology and Motility. Available at: [Link]

-

Conformational transitions of a this compound receptor 1–Gi1 protein complex. Nature via PubMed Central. Available at: [Link]

-

This compound promotes the development of colitis and intestinal angiogenesis. Gastroenterology via PubMed Central. Available at: [Link]

Sources

- 1. This compound promotes the development of colitis and intestinal angiogenesis via HIF-1α-miR-210 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Lipid-Induced Gastrointestinal Peptide Associated with Visceral Adipose Tissue Inflammation in Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational transitions of a this compound receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Lipid-Induced Gastrointestinal Peptide Associated with Visceral Adipose Tissue Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Regulates Proliferation and Stem Cell Function in the Small Intestine in a Nutrient-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound pathway in digestive cancers and clinical applications: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Review of the Role of this compound and Its Receptors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

neurotensin receptor subtypes NTS1, NTS2, and NTS3

Technical Guide: Neurotensin Receptor Subtypes NTS1, NTS2, and NTS3

Executive Summary The this compound (NT) system represents a complex signaling network governing dopaminergic modulation, nociception, and oncogenic progression. For drug development professionals, the challenge lies in the structural and functional divergence of its receptors: the G-protein coupled receptors NTS1 (NTSR1) and NTS2 (NTSR2) , and the sorting receptor NTS3 (Sortilin/SORT1) . This guide dissects the molecular architecture, signaling bias, and validated experimental protocols required to interrogate these targets with high fidelity.

Part 1: Structural & Molecular Architecture

The classification of this compound receptors bifurcates into two distinct superfamilies. Understanding this dichotomy is critical for assay design, particularly when distinguishing orthosteric blockade from allosteric modulation of trafficking.

The GPCR Subfamily: NTS1 and NTS2

Both NTS1 and NTS2 belong to the Class A (Rhodopsin-like) GPCR family, yet they exhibit only ~60% homology and distinct thermodynamic stability profiles.

-

NTS1 (High Affinity): Characterized by a deep binding pocket that accommodates the C-terminal hexapeptide of this compound (NT

). It is thermodynamically unstable in detergent micelles, necessitating stabilizing mutations (e.g., NTS1-H4) for structural biology applications. -

NTS2 (Low Affinity): Distinguishable by its constitutive activity and unique pharmacological profile (e.g., sensitivity to levocabastine). Unlike NTS1, which is retained intracellularly after internalization, NTS2 undergoes rapid recycling to the plasma membrane, a feature that influences the pharmacokinetics of NTS2-targeted biologics.

The Vps10p Receptor: NTS3 (Sortilin)

NTS3 is not a GPCR. It is a type I membrane glycoprotein of the vacuolar protein sorting 10 protein (Vps10p) family.

-

Mechanism: It functions primarily as a sorting receptor, trafficking ligands between the Golgi, plasma membrane, and lysosomes.

-

Signaling: NTS3 signals via heterodimerization. It forms complexes with NTS1 to modulate G-protein coupling stability or with tyrosine kinase receptors (e.g., TrkB) to alter neurotrophic signaling.

Part 2: Signaling Dynamics & Pathway Logic

The following diagram illustrates the divergent signaling cascades of NTS1 (canonical Gq signaling) versus the modulatory trafficking role of NTS3.

Figure 1: Divergent signaling pathways. NTS1 drives canonical Gq-mediated Calcium flux, while NTS3 regulates trafficking and modulates NTS1 stability through heterodimerization.

Part 3: Pharmacology & Chemical Probes[1][2][3][4][5][6][7]

The selection of ligands is the most critical variable in NTS experimental design. Using non-selective this compound leads to confounding data due to overlapping expression profiles.

Table 1: Key Pharmacological Tools for NTS Research

| Ligand | Type | Selectivity | Experimental Utility |

| This compound (NT) | Agonist | Non-selective | Endogenous reference; activates NTS1, NTS2, and NTS3. |

| SR-48692 (Meclinertant) | Antagonist | NTS1 Selective | Critical control to block NTS1-mediated Ca2+ flux. |

| Levocabastine | Agonist/Antagonist* | NTS2 Selective | Differentiates NTS2 from NTS1.[1][2] Note: Acts as an agonist in specific functional assays (e.g., MAPK). |

| JMV-449 | Agonist | Non-selective | Protease-resistant analog; useful for in vivo studies. |

| Pro-neurotensin | Ligand | NTS3 Preferential | Binds Sortilin with high affinity to regulate sorting. |

-

Levocabastine Insight: Historically classified as a histamine H1 antagonist, its high affinity for NTS2 makes it the gold standard for defining NTS2 binding sites. In functional assays, it often behaves as a partial agonist.

Part 4: Validated Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols include "Self-Validation Steps"—internal controls required to verify the assay is measuring the intended mechanism.

Protocol A: Radioligand Binding Assay (Whole Cell)

Objective: Determine receptor density (

-

Cell Preparation: Use HT-29 (endogenous NTS1) or transfected CHO-K1 cells. Seed at

cells/well in 24-well plates. -

Buffer System: 50 mM Tris-HCl, pH 7.4, 0.1% BSA, 1 mM 1,10-Phenanthroline .

-

Causality: Phenanthroline is a peptidase inhibitor. Without it, endogenous proteases will degrade the NT peptide, yielding artificially low affinity values.

-

-

Incubation:

-

Add 0.2 nM

-Neurotensin (Hot). -

Add increasing concentrations (

to -

Incubate 1 hr at 4°C .

-

Causality: Incubation at 4°C prevents receptor internalization. At 37°C, NTS1 rapidly internalizes, confounding surface binding data with uptake data.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Self-Validation: PEI reduces non-specific binding of the positively charged peptide to the filter.

-

-

Analysis: Non-linear regression (One-site vs. Two-site fit).

Protocol B: Functional Calcium Mobilization (FLIPR/FlexStation)

Objective: Measure Gq-protein coupling efficiency.

-

Dye Loading: Load cells with Calcium-sensitive dye (Fluo-4 AM) + 2.5 mM Probenecid for 45 mins at 37°C.

-

Causality: Probenecid inhibits organic anion transporters, preventing the leakage of the dye out of the cell.

-

-

Baseline Establishment: Record fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.

-

Agonist Injection: Inject 5x concentration of ligand. Record for 120 seconds.

-

Self-Validation (The Antagonist Check):

-

Pre-incubate a subset of wells with 1 µM SR-48692 (NTS1 antagonist) for 15 mins.

-

Pass Criteria: The NT-induced signal must be completely ablated by SR-48692. If signal persists, it indicates off-target effects or NTS2 contribution (if NTS2 is present).

-

Part 5: Therapeutic Horizons

1. Oncology (NTS1 & NTS3) NTS1 is overexpressed in prostate, pancreatic, and breast cancers.

-

Mechanism: Autocrine loop where NT secretion drives tumor growth via Bcl-2 anti-apoptotic pathways.

-

Drug Strategy: Radiolabeled NTS1 antagonists (e.g.,

Lu-labeled ligands) for Peptide Receptor Radionuclide Therapy (PRRT). -

NTS3 Role: Promotes cancer cell adhesion and metastasis. Targeting the NTS3-TrkB interaction is an emerging strategy to block metastasis.

2. Pain Management (NTS2) NTS2 agonists produce analgesia independent of the opioid receptor system.[3][4][5]

-

Advantage: Lack of respiratory depression and tolerance associated with mu-opioid agonists.

-

Challenge: Developing highly selective NTS2 agonists that do not activate NTS1 (which causes hypotension and hypothermia).

3. Schizophrenia (NTS1) this compound acts as an endogenous neuroleptic.

-

Hypothesis: NTS1 agonists modulate dopamine D2 signaling in the mesolimbic pathway.

-

Status: Development of blood-brain-barrier (BBB) penetrant NTS1 agonists remains the primary hurdle.

Part 6: Drug Discovery Workflow

The following DOT diagram outlines a logical screening cascade for novel this compound analogs, prioritizing the differentiation of subtypes early in the process.

Figure 2: Screening Cascade. A hierarchical approach ensuring subtype selectivity is established before functional characterization.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. "this compound receptors." Guide to Pharmacology. [Link]

-

Mazella, J., et al. "The 100-kDa this compound receptor is gp95/sortilin, a non-G-protein-coupled receptor." Journal of Biological Chemistry, 1998. [Link]

-

White, J.F., et al. "Structure of the agonist-bound this compound receptor." Nature, 2012. [Link]

-

Gicquiaux, H., et al. "this compound receptor 2: a potential target for cancer therapy." Peptides, 2006. [Link]

-

Dobner, P.R. "this compound and its receptors: physiology and pathology." International Review of Cytology, 2006. [Link]

Sources

The Neurotensin Dichotomy: A Technical Guide to Central vs. Peripheral Physiological Responses

The physiological impact of Neurotensin (NT) is defined by a strict anatomical dichotomy: its effects are diametrically opposed depending on whether it is administered centrally (intracerebroventricular/intraparenchymal) or peripherally (intravenous/intraperitoneal).

This technical guide analyzes these distinct physiological profiles, the receptor mechanisms driving them, and the experimental protocols required to evaluate them in drug development.

Executive Summary this compound (NT) is a 13-amino acid tridecapeptide that functions as both a neurotransmitter in the CNS and a local hormone in the periphery.[1][2][3] For researchers, this duality presents a critical experimental variable: Route of Administration (ROA) . Native NT cannot cross the Blood-Brain Barrier (BBB).[4] Therefore, peripheral administration targets NTS1 receptors on smooth muscle and enteric neurons (causing hypotension and gut inhibition), while central administration targets NTS1/NTS2 in the hypothalamus and mesolimbic dopamine system (causing hypothermia and antipsychotic-like effects).

Part 1: Molecular Pharmacology & Signaling

To understand the physiological divergence, one must first understand the signal transduction machinery. The primary effector is NTS1 , a G-protein coupled receptor (GPCR).[5][6][7]

Receptor Subtypes[7]

-

NTS1 (High Affinity): The primary driver of physiological effects (hypothermia, hypotension, analgesia).

-

NTS2 (Low Affinity): Levocabastine-sensitive. Predominantly glial (astrocytes). Modulates NTS1 function and mediates specific types of analgesia.[5]

-

NTS3 (Sortilin): A sorting protein (Vps10p domain) involved in receptor trafficking and peptide scavenging, not a classical GPCR.

The Signaling Cascade (NTS1)

NTS1 couples primarily to Gαq/11 , initiating the Phospholipase C (PLC) cascade. This pathway is conserved across both central neurons and peripheral smooth muscle cells.

Figure 1: The canonical Gq-coupled signaling pathway of the NTS1 receptor leading to calcium mobilization and PKC activation.[5]

Part 2: Central Administration (CNS)

Route: Intracerebroventricular (ICV) or Intraparenchymal (e.g., VTA, Nucleus Accumbens). Primary Barrier: The Blood-Brain Barrier (BBB) prevents systemic NT from reaching these sites.[4]

Physiological Effects[4][7][8][9][10]

-

Induced Hypothermia (The "Gold Standard"):

-

Mechanism: NT acts on NTS1 receptors in the Medial Preoptic Area (MPOA) of the hypothalamus. It lowers the thermoregulatory set-point.

-

Magnitude: Robust drop (2–4°C) in core body temperature in mice/rats.

-

Validation: This effect is absent in NTS1 knockout mice.

-

-

Antipsychotic-like Activity:

-

Mechanism: NT modulates dopaminergic transmission in the mesolimbic pathway. It mimics atypical antipsychotics by inhibiting dopamine D2 signaling without causing catalepsy.

-

-

Analgesia:

-

Mechanism: Independent of the opioid system (naloxone-insensitive). Mediated via descending inhibitory pathways (PAG-RVM axis).

-

Experimental Protocol: ICV Injection in Mice

This protocol ensures precise delivery to the lateral ventricle to assess central effects.

Materials:

-

Stereotaxic frame or free-hand guide.

-

Hamilton syringe (10 µL) with 30G needle.

-

Anesthetic: Isoflurane (induction 3-4%, maintenance 1.5-2%).

Workflow:

-

Anesthesia: Induce anesthesia and secure head in stereotaxic frame (optional for experienced handlers using free-hand method).

-

Coordinates: Target Lateral Ventricle (AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from Bregma).

-

Injection: Infuse 1–5 µL of NT (1–10 µg) or Vehicle over 60 seconds. Leave needle in place for 30s to prevent backflow.

-

Readout (Hypothermia): Measure rectal temperature at t=0, 15, 30, 60, and 120 min.

-

Success Criteria: A drop of >1°C within 30 mins indicates successful central delivery.

-

Part 3: Peripheral Administration (Systemic)

Route: Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC). Target: Peripheral tissues (Gut, Vasculature, Pancreas).

Physiological Effects[8][9][11]

-

Hypotension (Biphasic):

-

Mechanism: NT binds NTS1 on vascular smooth muscle (vasodilation) and stimulates histamine release from mast cells.

-

Note: In anesthetized rats, NT causes potent hypotension.[7][8] In conscious rats, central leakage can sometimes trigger a compensatory sympathetic pressor response (hypertension), creating conflicting data in literature.

-

-

Gastrointestinal Motility:

-

Stomach/Small Intestine: Inhibits motility (ileus-like effect).

-

Colon: Increases segmental contractions (defecation).

-

-

Metabolic Regulation:

-

Mechanism: Peripheral NT increases lipid absorption in the small intestine and can induce hyperglycemia by stimulating glucagon and inhibiting insulin secretion.

-

Experimental Protocol: Systemic Blood Pressure Monitoring

Materials:

-

Pressure transducer (e.g., carotid artery cannulation) or Non-invasive tail-cuff system.

Workflow:

-

Preparation: Cannulate the carotid artery (for invasive/high-fidelity) or warm the animal (for tail-cuff).

-

Administration: Inject NT (1–100 µg/kg) via jugular vein (IV) or peritoneum (IP).

-

Readout: Continuous recording of Mean Arterial Pressure (MAP).

-

Expected Result: Rapid, transient decrease in MAP (hypotension) lasting 10–30 minutes.[8]

-

Part 4: The Barrier Problem & Drug Development

The stark difference in effects necessitates specialized strategies for drug development.

-

Native this compound: Rapidly degraded by peptidases (half-life < 5 min) and BBB impermeability renders it useless as a CNS drug.

-

Brain-Penetrant Analogs:

-

PD149163: A modified NT fragment (NT8-13) with high NTS1 affinity that crosses the BBB. It induces hypothermia and antipsychotic effects after systemic injection.

-

NT69L: Another stable analog capable of central penetration.

-

Comparative Workflow: Central vs. Peripheral

Figure 2: Experimental decision tree showing how the route of administration and compound stability dictate the physiological readout.

Part 5: Summary Data Table

| Feature | Central Administration (ICV) | Peripheral Administration (IV/IP) |

| Primary Target | Hypothalamus, VTA, PAG | Vascular Smooth Muscle, Enteric Plexus |

| Thermoregulation | Hypothermia (Potent, dose-dependent) | No effect (unless analog crosses BBB) |

| Blood Pressure | Variable (Hypo- or Hypertension) | Hypotension (Vasodilation) |

| Pain Perception | Analgesia (Antinociception) | No effect |

| Feeding Behavior | Anorexigenic (Suppresses appetite) | Transient suppression (via Vagus) |

| Metabolism | Weight loss | Increased lipid absorption / Weight gain |

| Key Reference | Vincent et al., 1999 | Carraway & Leeman, 1973 |

References

-

Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry. Link

-

Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). this compound and this compound receptors.[5] Trends in Pharmacological Sciences. Link

-

Boules, M., et al. (2001). this compound analogs: potential antipsychotic drugs. CNS Drug Reviews. Link

-

Binder, E. B., et al. (2001). this compound and dopamine interactions. Pharmacological Reviews. Link

-

Pettibone, D. J., et al. (2002). The effects of deleting the mouse this compound receptor NTR1 on central and peripheral responses to this compound.[7] Journal of Pharmacology and Experimental Therapeutics. Link

-

Li, J., et al. (2021). The Role of Central this compound in Regulating Feeding and Body Weight. Endocrinology. Link

Sources

- 1. The dynamic nature of this compound receptor 1 (NTS1) allostery and signaling bias | bioRxiv [biorxiv.org]

- 2. The role of this compound in physiologic and pathologic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Peripheral this compound on Appetite Regulation and Its Role in Gastric Bypass Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice | bioRxiv [biorxiv.org]

- 5. This compound and this compound Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound receptor - Proteopedia, life in 3D [proteopedia.org]

- 7. The role of this compound in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrathecal this compound is hypotensive, sympathoinhibitory and enhances the baroreflex in anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Blueprint of a Neuromodulator: An In-depth Technical Guide to the Characterization of Neurotensin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural characterization of the neurotensin (NT) peptide. We will delve into the methodologies and rationale behind elucidating its primary, secondary, and tertiary structures, as well as its functionally critical interaction with its receptors. This document is designed to be a practical and insightful resource, bridging theoretical concepts with field-proven experimental strategies.

Introduction: this compound - A Peptide of Diverse Function

This compound is a 13-amino acid neuropeptide with a wide spectrum of biological activities in both the central nervous system and peripheral tissues.[1][2] It acts as a neurotransmitter and a hormone, modulating processes such as pain perception, body temperature, and dopamine signaling, and is also implicated in various pathological conditions, including cancer.[1][2] Understanding the three-dimensional structure of this compound is paramount for deciphering its mechanism of action and for the rational design of therapeutic agents targeting its signaling pathways.

The primary sequence of bovine this compound is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, where pGlu represents pyroglutamic acid, a post-translational modification of the N-terminal glutamine.[1][3] this compound is synthesized as part of a larger precursor protein that also contains the related neuropeptide, neuromedin N.[2][3] The biological activity of this compound is primarily attributed to its C-terminal fragment, particularly the last six amino acids (Arg-Arg-Pro-Tyr-Ile-Leu).[3]

Table 1: Physicochemical Properties of Bovine this compound

| Property | Value | Source |

| Amino Acid Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | [1][3] |

| Molecular Formula | C₇₈H₁₂₁N₂₁O₂₀ | [3] |

| Average Molecular Weight | 1672.9 g/mol | [3] |

| Monoisotopic Mass [M+H]⁺ | 1690.928 Da | [2] |

Elucidating the Primary Structure: Synthesis and Sequencing

The foundation of any structural study is the unambiguous determination of the primary amino acid sequence. For a peptide like this compound, this involves chemical synthesis to obtain sufficient quantities of pure material, followed by mass spectrometry to verify its sequence and identify any modifications.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides like this compound in the laboratory.[4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage if desired. For the native carboxylated C-terminus of this compound, a Wang or similar resin is appropriate. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Leucine) to the resin. The amino acid should be protected at its α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and any reactive side chains should also be protected.

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

-

Coupling Cycle:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (Isoleucine) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Tyr, Pro, Arg, Arg, Pro, Lys, Asn, Glu, Tyr, Leu). For the N-terminal pyroglutamic acid, glutamine is added as the final amino acid, and cyclization to pyroglutamate occurs during the final cleavage from the resin.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Mass Spectrometry for Primary Structure Verification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of the synthesized this compound peptide. Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used techniques.

-

Sample Preparation: Dissolve the purified this compound peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a similar solvent.

-

Spotting: Mix the peptide solution with the matrix solution on a MALDI target plate and allow it to co-crystallize as the solvent evaporates.

-

Data Acquisition: Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]⁺).

-

Data Analysis: Compare the observed m/z value with the theoretical m/z calculated from the amino acid sequence to confirm the identity of the peptide. For further sequence confirmation, tandem MS (MS/MS) can be performed to generate fragment ions that correspond to specific peptide bonds.

Unraveling the Secondary Structure: A Peptide in Flux

The secondary structure of a peptide refers to the local, repeating conformations of the polypeptide chain, such as α-helices and β-sheets. Due to its relatively short length and lack of extensive hydrophobic core, this compound is a highly flexible peptide in aqueous solution, predominantly existing as a random coil.[5] However, in membrane-mimicking environments, it can adopt more ordered structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

-

Sample Preparation: Dissolve the purified this compound in the desired buffer (e.g., phosphate buffer for aqueous solution studies, or in the presence of micelles or liposomes to mimic a membrane environment).

-

Data Acquisition: Record the CD spectrum of the sample in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: The shape of the CD spectrum is indicative of the secondary structure. A random coil conformation will have a characteristic spectrum with a strong negative band around 200 nm. The presence of α-helical content would be indicated by negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. β-sheet structures show a negative band around 218 nm and a positive band around 195 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides more detailed, residue-specific information about the secondary structure and conformational dynamics of peptides in solution.

-

Chemical Shift Index (CSI): The deviation of the α-proton (Hα) chemical shifts from their random coil values can be used to identify regions of α-helical or β-strand conformation.

-

Nuclear Overhauser Effect (NOE): The presence of specific short-range NOEs between backbone protons (e.g., dαN(i, i+1), dNN(i, i+1)) can indicate the presence of helical or extended structures.

Defining the Tertiary Structure and Receptor-Bound Conformation

The tertiary structure describes the overall three-dimensional folding of the peptide. For a small and flexible peptide like this compound, a single, stable tertiary structure in solution is unlikely. However, understanding its conformational preferences and, most importantly, its structure when bound to its receptor, is crucial for understanding its function.

NMR Spectroscopy in Membrane-Mimicking Environments

To study the structure of this compound in a more biologically relevant context, NMR studies are often performed in the presence of membrane mimetics such as micelles (e.g., dodecylphosphocholine - DPC) or bicelles. These environments can induce a more ordered conformation.

-

Sample Preparation: Dissolve isotopically labeled (¹⁵N, ¹³C) this compound in a buffer containing DPC micelles at a concentration above the critical micelle concentration.

-

NMR Data Acquisition: Acquire a suite of 2D and 3D NMR experiments, including:

-

¹H-¹⁵N HSQC: To obtain a fingerprint of the peptide and assign backbone amide resonances.

-

TOCSY: To assign side-chain proton resonances.

-

NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints.

-

-

Structure Calculation: Use the distance restraints obtained from NOESY data, along with any dihedral angle restraints derived from chemical shifts, to calculate a family of 3D structures of this compound using computational algorithms.

Studies have shown that in membrane-mimicking environments, the C-terminus of this compound can adopt a β-turn or an extended, slightly curved structure, while the central region remains flexible.[4]

X-ray Crystallography of the this compound-Receptor Complex

The most definitive information about the bioactive conformation of this compound comes from the X-ray crystal structure of the peptide bound to its receptor, the this compound receptor 1 (NTSR1).

Caption: A simplified workflow for determining the crystal structure of the this compound-receptor complex.

The crystal structure of NTSR1 in complex with the C-terminal fragment of this compound (NT(8-13)) revealed that the peptide binds in an extended conformation, nearly perpendicular to the plane of the cell membrane.[6][7] The C-terminus of the peptide is oriented towards the core of the receptor, making extensive contacts with residues in the transmembrane helices and extracellular loops.[7]

Table 2: Key Interactions between this compound (NT(8-13)) and NTSR1

| This compound Residue | NTSR1 Interacting Residues | Interaction Type |

| Arg⁸ | Electronegative rim of the binding pocket | Electrostatic |

| Arg⁹ | Electronegative rim of the binding pocket | Electrostatic |

| Tyr¹¹ | Hydrophobic pocket | van der Waals |

| Ile¹² | Deeply buried in a hydrophobic pocket | van der Waals |

| Leu¹³ | Interacts with Tyr324 | van der Waals |

This table is a simplified representation based on the crystal structure data.[7][8]

This compound Receptors and Signaling

This compound exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): NTS1, NTS2, and a third receptor, NTS3 (also known as sortilin), which has a single transmembrane domain.[2] The NTS1 and NTS2 receptors share significant homology and belong to the Class A family of GPCRs.[2]

Upon binding of this compound, the NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.

Caption: Simplified signaling pathway of the this compound receptor 1 (NTSR1).

Conclusion and Future Directions

The structural characterization of this compound has provided invaluable insights into its function and its interaction with its receptors. The combination of chemical synthesis, mass spectrometry, CD and NMR spectroscopy, and X-ray crystallography has painted a detailed picture of this important neuropeptide. The flexible nature of this compound in solution highlights the significance of the receptor-bound conformation in dictating its biological activity.

Future research will likely focus on obtaining high-resolution structures of the full-length this compound peptide in complex with its various receptors, including NTS2. Furthermore, understanding the dynamics of the this compound-receptor interaction and the allosteric modulation of receptor signaling will be crucial for the development of novel therapeutics targeting the this compound system for the treatment of neurological and oncological diseases.

References

-

This compound - Wikipedia. [Link]

-

This compound Peptide - Anaspec. [Link]

-

NMR solution structure of this compound in membrane-mimetic environments: molecular basis for this compound receptor recognition - PubMed. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

-

Structure of the agonist-bound this compound receptor - PubMed. [Link]

-

Assignment and conformation of this compound in aqueous solution by 1H NMR - PubMed. [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. [Link]

-

Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure of the agonist-bound this compound receptor - PMC - NIH. [Link]

Sources

- 1. biomatik.com [biomatik.com]

- 2. This compound 100 ug - this compound Mass Spectrometry Standard - ProteoChem [proteochem.com]

- 3. Synthesis of peptides by the solid-phase method. 6. This compound, fragments, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. youtube.com [youtube.com]

- 6. NMR sample optimization and backbone assignment of a stabilized this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Quantification of Neurotensin: A Competitive ELISA Protocol for Plasma and Tissue Matrices

Abstract & Scope

Neurotensin (NT) is a 13-amino acid neuropeptide (

This protocol details a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) optimized for sensitivity (detection limit ~1-10 pg/mL). Unlike sandwich formats which are often unsuitable for small haptens like NT, this method relies on the competition between endogenous NT and a biotinylated-NT tracer. Crucially, this guide integrates a mandatory Solid-Phase Extraction (SPE) workflow to eliminate the "matrix effect"—the primary cause of false positives in peptide immunoassays.

Pre-Analytical Variables: The Critical Success Factor

Scientific Rationale: Direct measurement of this compound in raw plasma is scientifically unsound. Large plasma proteins (albumin, globulins) nonspecifically bind to the capture antibody, masking the signal. Furthermore, peptidases (endopeptidases 24.11, 24.15, and 24.16) degrade NT almost instantly upon blood draw.

Sample Collection & Stabilization[3]

-

Anticoagulant: EDTA is preferred over heparin to minimize interference with antibody binding.

-

Protease Inhibition (Mandatory):

-

Immediately upon collection, add Aprotinin (500 KIU/mL final concentration) or a cocktail containing PMSF and EDTA .

-

Why? Aprotinin inhibits serine proteases that cleave the Arg-Arg bond in NT.

-

-

Storage: Centrifuge at

for 15 min at 4°C. Separate plasma and freeze at -80°C immediately. Do not cycle freeze-thaw more than once.

Solid-Phase Extraction (SPE) Workflow

This step is not optional for high-fidelity data. It concentrates the peptide and removes interfering proteins.

Caption: C18 Solid-Phase Extraction workflow to isolate this compound from complex biological matrices.

Assay Principle: Competitive ELISA

Because this compound is too small to effectively bind two antibodies simultaneously (as required for Sandwich ELISA), a Competitive format is used.

-

Capture: A microplate is coated with a secondary antibody (e.g., Goat anti-Rabbit IgG).

-

Competition: The sample (containing unlabeled NT) and a fixed amount of Biotinylated-NT (Tracer) are added. A primary Rabbit anti-NT antibody is also added.

-

Equilibrium: Endogenous NT and Biotin-NT compete for the limited binding sites on the Rabbit anti-NT antibody.

-

Signal: The Rabbit antibody binds to the Goat anti-Rabbit plate. Streptavidin-HRP is added to detect the Biotin-NT.

-

Result: Signal is inversely proportional to NT concentration. High NT in sample = Low Signal.[3]

Caption: Competitive binding mechanism. Endogenous NT displaces the tracer, reducing the final optical density.

Detailed Protocol

Reagents & Buffers

Ensure all reagents are at room temperature (20-25°C) before use.

| Reagent | Composition / Notes |

| Assay Buffer | PBS (pH 7.4) + 1% BSA (Heat Shock Fraction) + 0.05% Tween-20. BSA prevents non-specific binding. |

| Wash Buffer | PBS + 0.05% Tween-20. |

| Primary Antibody | Rabbit anti-Neurotensin (C-terminal specific). |

| Tracer | Biotinylated this compound.[4] |

| Stop Solution | 2N Hydrochloric Acid (HCl).[5] |

| Standard Stock | Synthetic this compound peptide (lyophilized). Reconstitute to 1 mg/mL in 0.1M Acetic Acid. |

Standard Curve Preparation

Prepare fresh. Do not store diluted standards. Use Assay Buffer as the diluent.

| Tube | Standard | Vol.[1][5] Standard | Vol. Buffer | Conc. (pg/mL) |

| S1 | Stock (1 ng/mL) | 100 µL of Stock | 900 µL | 1000 |

| S2 | S1 | 500 µL of S1 | 500 µL | 500 |

| S3 | S2 | 500 µL of S2 | 500 µL | 250 |

| S4 | S3 | 500 µL of S3 | 500 µL | 125 |

| S5 | S4 | 500 µL of S4 | 500 µL | 62.5 |

| S6 | S5 | 500 µL of S5 | 500 µL | 31.25 |

| S7 | S6 | 500 µL of S6 | 500 µL | 15.6 |

| B0 | Zero Standard | 0 µL | 500 µL | 0 |

Assay Procedure

-

Plate Setup: Secure the strips in the holder. Map out Standards, Controls, and Samples in duplicate.

-

Add Primary Antibody: Add 50 µL of Rabbit Anti-NT to all wells except the Blank (NSB) wells.

-

Add Samples/Standards: Add 50 µL of extracted/reconstituted sample or standard to appropriate wells.

-

Add Tracer: Add 50 µL of Biotinylated-NT to ALL wells.

-

Note: The order is critical. Simultaneous addition ensures fair competition.

-

-

Incubation: Cover with plate sealer. Incubate for 2 hours at Room Temperature (or Overnight at 4°C for higher sensitivity) on an orbital shaker (300 rpm).

-

Wash: Aspirate and wash 4 times with 300 µL Wash Buffer. Invert and blot against clean paper towels.

-

Detection: Add 100 µL of Streptavidin-HRP solution to all wells. Incubate 45 mins at RT.[1]

-

Wash: Wash 4 times as above.

-

Development: Add 100 µL TMB Substrate . Incubate 15-30 mins in the dark. Blue color develops.

-

Stop: Add 50 µL Stop Solution . Color turns yellow.

-

Read: Measure OD at 450 nm immediately.

Data Analysis & Validation

Calculation

-

Calculate the mean absorbance for each duplicate.

-

Subtract the NSB (Blank) absorbance from all readings.

-

Calculate % Bound (B/B0) :

-

Plot

(Y-axis) vs. Concentration (X-axis, Log scale). -

Fit the curve using a 4-Parameter Logistic (4-PL) regression.

Quality Control Metrics (Acceptance Criteria)

-

Intra-Assay CV: < 10%

-

Inter-Assay CV: < 15%

-

Spike Recovery: 80–120% (Spike pure NT into extracted plasma to verify extraction efficiency).

-

Linearity: Serial dilutions of a high-positive sample should yield results parallel to the standard curve.

Troubleshooting

-

High Background: Insufficient washing or HRP concentration too high.

-

Low Sensitivity: Extraction loss (check C18 column pH) or protease degradation (check Aprotinin use).

-

Flat Curve: Tracer degraded or Primary Antibody inactive.

References

-

Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry. Link

-

Enzo Life Sciences. (n.d.). This compound ELISA Kit Product Manual. Enzo Life Sciences. Link

-

Thermo Fisher Scientific. (n.d.). Generic SPE Protocol for Peptide Clean-up and Concentration. Thermo Fisher Scientific. Link

-

Innovative Research. (n.d.). Rat this compound ELISA Kit Protocol. Innovative Research. Link

-

Ernst, N., et al. (2019). Prothis compound 1-117, a stable this compound precursor fragment identified in human circulation.[6] Peptides. Link

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. innov-research.com [innov-research.com]

- 5. arigobio.cn [arigobio.cn]

- 6. Prothis compound 1-117, a stable this compound precursor fragment identified in human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Quantification of Neurotensin in Plasma and Tissue: A Technical Guide

Part 1: Executive Summary & The Instability Challenge

Neurotensin (NT) is a 13-amino acid neuropeptide (

The Core Problem: NT is notoriously unstable. In unpreserved plasma, the half-life of active NT is <2 minutes due to rapid cleavage by metalloendopeptidases (EC 3.4.24.15/16) and Angiotensin-Converting Enzyme (ACE). The primary degradation products are the N-terminal fragments NT(1-8) and NT(1-11), which many non-specific antibodies cross-react with, leading to false positives in immunoassays.

The Solution: This protocol prioritizes a "Freeze-Frame" approach—halting enzymatic activity at the moment of collection—followed by rigorous Solid Phase Extraction (SPE) to remove interfering matrix proteins.

Part 2: Pre-Analytical Protocols (The "Kill Switch")

The success of NT quantification is determined before the sample reaches the lab. You must arrest protease activity immediately.

A. Plasma Collection (Strict Cold Chain)

Do not use Heparin or Citrate alone; they do not inhibit the specific metalloproteases degrading NT.

-

Preparation: Pre-chill collection tubes (EDTA K2/K3) on wet ice.

-

Inhibitor Cocktail: Add Aprotinin (500 KIU/mL blood) and Pefabloc SC (0.1 mg/mL) to the tube prior to draw.

-

Note: EDTA alone provides partial stabilization by chelating divalent cations required by metalloproteases, but it is insufficient for long-term stability.

-

-

Collection: Draw whole blood and invert 5 times gently. Immediately place on wet ice.

-

Separation: Centrifuge at

at 2,000 x g for 15 minutes within 20 minutes of collection. -

Storage: Transfer plasma to pre-chilled polypropylene tubes. Flash freeze in liquid nitrogen. Store at -80°C.

B. Tissue Collection (Heat vs. Acid Stabilization)

Tissue contains high concentrations of peptidases released during homogenization.

Method A: Acid Extraction (Recommended for LC-MS)

-

Dissect tissue rapidly (<2 mins post-mortem) and freeze in liquid nitrogen.

-

Weigh frozen tissue without thawing.

-

Homogenize in 10 volumes of 1M Acetic Acid containing 20mM HCl (to precipitate proteins and deactivate enzymes irreversibly).

-

Boil the homogenate for 10 minutes (optional but recommended for total enzyme inactivation).

-

Centrifuge at 15,000 x g for 20 mins at

. Collect supernatant.

Part 3: Sample Preparation (Solid Phase Extraction)

Direct analysis of plasma/tissue supernatant is impossible due to salt/protein interference. C18 SPE is mandatory.

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or C18 columns (e.g., Waters Sep-Pak C18, 50mg).

| Step | Solvent/Buffer | Volume | Mechanism |

| 1. Condition | Methanol (100%) | 2 mL | Solvates C18 chains. |

| 2. Equilibrate | 0.1% TFA in Water | 2 mL | Prepares column pH.[1] |

| 3. Load | Acidified Sample | ~1-2 mL | Peptides bind to hydrophobic phase. |

| 4. Wash 1 | 0.1% TFA in Water | 2 mL | Removes salts/polar interferences. |

| 5. Wash 2 | 5% Methanol / 0.1% TFA | 2 mL | Removes moderately polar lipids. |

| 6. Elute | 80% Acetonitrile / 0.1% TFA | 1 mL | Releases this compound. |

Post-Elution: Evaporate the eluate to dryness using a centrifugal vacuum concentrator (SpeedVac) at ambient temperature. Reconstitute in 50

Part 4: Analytical Method A - LC-MS/MS (Gold Standard)

LC-MS/MS offers the specificity required to distinguish active NT from its degradation fragments (NT 1-8).

Workflow Diagram

Caption: End-to-end workflow for this compound quantification, emphasizing immediate inhibition and SPE cleanup.

LC Parameters

-

Column: Peptide C18 (e.g., 2.1 x 100mm, 1.7

). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 45% B over 8 minutes (Peptides elute earlier than hydrophobic lipids).

MS/MS Parameters (MRM)

This compound (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Charge State | Note |

| This compound | 558.3 | 837.5 | [M+3H]3+ | Quantifier (Most intense) |

| This compound | 837.0 | 420.2 | [M+2H]2+ | Qualifier |

| NT-IS (Labeled) | 560.3 | 840.5 | [M+3H]3+ | Internal Standard ( |

Note: The triply charged precursor often yields better sensitivity for NT on modern ESI sources.

Part 5: Analytical Method B - Immunoassay (ELISA/RIA)

While less specific than MS, immunoassays are higher throughput.

Critical Selection Criteria:

-

Type: Competitive ELISA is standard for small peptides (Sandwich assays are difficult due to size).

-

Epitope Specificity: You must select an antibody targeting the C-terminus (residues 8-13).

Protocol Summary:

-

Plate Coating: Goat anti-rabbit IgG.

-

Incubation: Add Sample (extracted) + Primary Antibody (Rabbit anti-NT C-term) + Biotinylated NT Tracer.

-

Competition: Unlabeled NT in the sample competes with Biotin-NT for antibody binding sites.

-

Detection: Streptavidin-HRP + Substrate (TMB).

-

Result: Signal is inversely proportional to NT concentration.

Part 6: The "Stable Surrogate" Alternative (Pro-Neurotensin)

If measuring active NT proves too variable due to sampling logistics (e.g., clinical trials across multiple sites), measure Pro-Neurotensin (Pro-NT 1-117) .

-

Rationale: Pro-NT is released in equimolar amounts to NT but lacks the rapid degradation sequence.

-

Stability: Stable for >24 hours at room temperature in EDTA plasma.

-

Method: Sandwich ELISA (since the precursor is large enough for two antibodies).

-

Application: Used clinically as a marker for metabolic risk and breast cancer burden.[4]

Part 7: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Inefficient SPE elution or protein binding. | Ensure sample is acidified (pH <3) before loading SPE.[1] Use "Low-Bind" plasticware. |

| High Background (MS) | Phospholipids breaking through SPE. | Add a stronger wash step (5% MeOH) or use PPT (Protein Precipitation) before SPE. |

| Inconsistent Replicates | Protease degradation during thawing. | Thaw samples on ice only. Add inhibitors again if processing time is long. |

References

-

Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, this compound, from bovine hypothalami. Journal of Biological Chemistry, 248(19), 6854–6861. Link

-

Ernst, A., et al. (2006). Prothis compound 1–117, a stable this compound precursor fragment identified in human circulation.[4][5] Peptides, 27(7), 1787-1793.[5] Link

-

Melander, O., et al. (2012). Plasma prothis compound and incidence of diabetes, cardiovascular disease, breast cancer, and mortality.[4] JAMA, 308(14), 1469-1475. Link

-

Thermo Fisher Scientific. (2023). Generic SPE Protocol for Peptide Clean-up and Concentration. Application Note. Link

-

Bhandari, D. R., et al. (2019). Profiling of neuropeptides in brain tissue by MALDI-TOF mass spectrometry.[6] Methods in Molecular Biology, 2009, 109-119. Link

Sources

- 1. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 2. epihealth.lu.se [epihealth.lu.se]

- 3. Prothis compound 1-117, a stable this compound precursor fragment identified in human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma prothis compound and incidence of diabetes, cardiovascular disease, breast cancer, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Detection and quantification of this compound in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Investigating Neurotensin (NTS) Gene Function via CRISPR/Cas9

[1]

Abstract & Strategic Overview

Neurotensin (NTS) is a 13-amino acid neuropeptide implicated in the pathophysiology of schizophrenia, hypotension, and analgesia. While receptor-side pharmacology (NTSR1/2) is well-characterized, the precise autocrine and paracrine regulatory mechanisms of the NTS gene itself remain under-explored.

This Application Note details a rigorous workflow for perturbing the NTS gene using CRISPR/Cas9. Unlike receptor knockouts, targeting a secreted peptide gene requires a specialized validation strategy. We cannot simply measure surface expression; we must verify the loss of the secreted bioactive peptide.

Key Technical Challenge: The NTS gene encodes a pre-pro-hormone. Effective silencing requires targeting the signal peptide sequence (Exon 1/2) to prevent translocation to the ER, ensuring no partial bioactive fragments are processed.

Experimental Design & Strategy

Target Selection and gRNA Design

To study NTS function, we utilize a Knockout (KO) strategy.

-

Target Locus: Human NTS (Gene ID: 4922) or Rat Nts.

-

Critical Region: Exon 2 (containing the start codon and signal peptide).

-

Rationale: Indels here cause frameshifts that abolish the translation of the pre-pro-neurotensin precursor, preventing the formation of both this compound and Neuromedin N.

Delivery System: RNP Complex

We recommend Ribonucleoprotein (RNP) delivery (Cas9 protein + sgRNA) over plasmid DNA.

-

Causality: RNPs degrade within 24-48 hours, significantly reducing off-target cleavage compared to the prolonged expression of plasmid-based Cas9.

-

Efficiency: Higher immediate editing activity in difficult-to-transfect neuronal lines (e.g., PC12, SH-SY5Y).

Workflow Visualization

The following diagram outlines the "Design-to-Data" workflow.

Figure 1: End-to-end workflow for generating and validating NTS-knockout cell lines.

Protocol: Generation of NTS-Knockout Cell Lines

Model System: PC12 Cells (Rat pheochromocytoma) – Endogenously express and secrete this compound.

Reagents & Equipment

-

Cas9 Nuclease: Alt-R® S.p. Cas9 Nuclease V3 (IDT) or equivalent.

-

sgRNA: Chemically modified synthetic sgRNA (Synthego/IDT).

-

Design Tip: Use CHOPCHOP or Benchling to select guides with On-Target Score >60 and Off-Target Score >80.

-

-

Transfection: 4D-Nucleofector™ (Lonza) or Neon™ Transfection System.

-

Media: RPMI-1640 + 10% Horse Serum + 5% FBS.

Step-by-Step Methodology

Step 1: RNP Complex Assembly

-

Resuspend sgRNA to 100 µM in TE buffer.

-

Dilute Cas9 protein to 60 µM.

-

Mix sgRNA and Cas9 at a 1.2:1 molar ratio (e.g., 120 pmol sgRNA : 100 pmol Cas9) in Resuspension Buffer R.

-

Incubate at room temperature for 20 minutes to form RNP complexes.

Step 2: Electroporation

-

Harvest PC12 cells (passage 5-15) and count. Target:

cells per reaction. -

Spin down cells (200 x g, 5 min) and resuspend in 10 µL of Buffer R containing the RNP complex.

-

Optional: Add 1 µg of pmaxGFP plasmid (carrier DNA) to enable FACS sorting.

-

Electroporate using program EN-138 (for 4D-Nucleofector).

-

Immediately transfer cells to pre-warmed media in a 24-well plate.

Step 3: Enrichment & Clonal Isolation

-

48 Hours Post-Edit: Dissociate cells.

-

FACS: Sort GFP-positive cells (top 20% intensity) into 96-well plates (1 cell/well) containing conditioned media to support single-cell growth.

-

Expand clones for 3-4 weeks.

Validation Strategy (The "Trustworthiness" Pillar)

A common failure mode in peptide studies is assuming genomic editing equals functional loss. You must validate at both the DNA and Protein/Peptide levels.

Genotypic Validation (TIDE Analysis)

Do not rely solely on T7E1 assays, which can miss small indels.

-

Extract gDNA from expanded clones.

-

PCR amplify the target region (primers should flank the cut site by >200bp).

-

Analysis: Upload trace files to the TIDE (Tracking of Indels by Decomposition) web tool.[1]

-

Pass Criteria: >90% Indel frequency in the clonal population.

-

Fail Criteria: Presence of wild-type (WT) trace peaks.

-

Phenotypic Validation (Conditioned Media Transfer)

Since NTS is secreted, measuring intracellular levels is insufficient. We use a Functional Reporter Assay .

-

Donor Cells: Candidate NTS KO clones (PC12).

-

Reporter Cells: CHO-K1 or HEK293 cells stably expressing NTSR1 (NTS Receptor 1).

Protocol:

-

Culture NTS KO clones for 24h in serum-free media to accumulate secreted peptides.

-

Collect supernatant (conditioned media).

-

Apply supernatant to Reporter Cells loaded with a Calcium dye (Fluo-8).

-

Readout: If NTS is knocked out, the supernatant will fail to trigger Calcium flux in the reporter cells compared to WT supernatant.

Downstream Functional Assays

Once the KO is validated, use these assays to study the gene's function.

Calcium Signaling Pathway

This compound signaling via NTSR1 is Gq-coupled, leading to IP3-mediated Calcium release.

Figure 2: The Canonical Gq-GPCR pathway activated by this compound.

Comparative Assay Data

The following table summarizes expected results when comparing Wild Type (WT) vs. NTS KO cells.

| Assay Type | Readout | Wild Type (WT) | NTS KO (CRISPR) | Interpretation |

| TIDE Analysis | Indel % | < 1% | > 90% | Successful gene disruption. |

| ELISA (Supernatant) | NTS Conc. | High (>100 pg/mL) | Not Detected | Loss of peptide secretion. |

| Reporter Ca2+ Flux | RFU (Fluorescence) | High Spike | Baseline | Functional loss of bioactive ligand. |

| Proliferation | Cell Count | Normal | Variable | NTS is a known mitogen; KO may slow growth. |

References

-

Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition. Nucleic Acids Research. [Link]

- Context: Source of the TIDE analysis method for valid

-

Krumm, B. E., et al. (2023). Unravelling the mechanism of this compound recognition by this compound receptor 1. Nature Communications. [Link]

- Context: Detailed structural biology of NTS/NTSR1 interaction and signaling kinetics.

-

Addgene. CRISPR Guide RNA Design for NTS. [Link]

- Context: General guidelines for designing gRNAs near the Transcription Start Site (TSS).

-

Trudeau, L. E. (2000). this compound regulates intracellular calcium in ventral tegmental area astrocytes.[5] Neuroscience. [Link]

- Context: Validates the Calcium flux assay as a primary readout for this compound activity.

-

Synthego. CRISPR Knockout Guide. [Link][6]

- Context: Protocols for RNP assembly and transfection optimiz

Sources

- 1. TIDE [tide.nki.nl]

- 2. researchgate.net [researchgate.net]

- 3. blog.addgene.org [blog.addgene.org]

- 4. youtube.com [youtube.com]

- 5. This compound regulates intracellular calcium in ventral tegmental area astrocytes: evidence for the involvement of multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRISPR/Cas9 generation of knock-out iPSCs [protocols.io]

Application Notes & Protocols: Immunohistochemical Detection of Neurotensin-Expressing Neurons

Introduction: Unveiling Neurotensin Circuitry

This compound (NT) is a 13-amino acid neuropeptide with a wide distribution throughout the central nervous system (CNS).[1] It plays a significant role as a neurotransmitter and neuromodulator, influencing a variety of physiological and behavioral processes, including dopamine signaling, thermoregulation, and nociception. Given its involvement in neuropsychiatric and neurodegenerative disorders, accurately mapping the distribution and morphology of NT-expressing neurons is critical for advancing our understanding of brain function and developing novel therapeutics.

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the localization of specific proteins within the complex architecture of neural tissue.[2][3] This application note provides a comprehensive, field-proven protocol for the robust and specific immunohistochemical staining of this compound-expressing neurons in brain tissue. It is designed to guide researchers through the entire workflow, from tissue preparation to final visualization, emphasizing the rationale behind each step to ensure reproducible and high-quality results.

The Scientific Principle: A Multi-Layered Amplification Approach

The protocol described herein utilizes an indirect immunohistochemical method. This approach offers superior sensitivity compared to direct methods due to its inherent signal amplification. The core principle involves:

-

Primary Antibody Binding: A highly specific primary antibody raised against this compound binds to the target antigen within the neuron.

-

Secondary Antibody Recognition: A secondary antibody, which is conjugated to an enzyme (like Horseradish Peroxidase - HRP) or a fluorophore, is directed against the species of the primary antibody. Multiple secondary antibodies can bind to a single primary antibody, providing the first level of signal amplification.[4]

-

Signal Visualization:

-

Chromogenic Detection: For HRP-conjugated secondaries, a substrate/chromogen solution (e.g., DAB) is added. The enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the site of the antigen, which can be visualized with a standard light microscope.

-

Fluorescent Detection: For fluorophore-conjugated secondaries, the tissue is excited with light of a specific wavelength, causing the fluorophore to emit light at a longer wavelength, which is then detected using a fluorescence microscope.

-

For detecting low-abundance antigens like neuropeptides, further signal amplification may be necessary. Methods like the Avidin-Biotin Complex (ABC) or Tyramide Signal Amplification (TSA) can be employed to significantly increase signal intensity.[4][5][6]

Core Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the immunohistochemistry protocol for this compound-expressing neurons.

Caption: General workflow for immunohistochemical staining of this compound.

Part 1: Foundational Steps - Antibody Selection and Tissue Preparation

Success in IHC is built upon a foundation of meticulous preparation and the use of validated reagents.

Antibody Selection and Validation: The Cornerstone of Specificity

The single most critical factor for successful IHC is the quality and specificity of the primary antibody.

-

Primary Antibody: Choose a primary antibody against this compound that has been validated for immunohistochemistry. Look for validation data from the manufacturer, such as Western blots showing a band at the correct molecular weight or IHC images on control tissues known to express this compound (e.g., rat amygdala).[7][8] The choice between monoclonal and polyclonal antibodies depends on the desired application; monoclonals offer high specificity, while polyclonals can sometimes provide a stronger signal.

-

Specificity Controls: The specificity of the staining should always be confirmed. The most definitive control is pre-adsorption of the antibody with the immunizing peptide (this compound).[9] This should completely eliminate the staining signal.[7][10]

-

Secondary Antibody: The secondary antibody must recognize the host species of the primary antibody (e.g., if the primary is a rabbit anti-neurotensin, use a goat anti-rabbit secondary). For multiplexing, ensure secondary antibodies are from different host species and are cross-adsorbed to prevent cross-reactivity.

Tissue Preparation: Preserving Antigenicity and Morphology

The goal of tissue preparation is to preserve both the structural integrity of the neurons and the antigenicity of this compound.

-

Fixation: The most common method for neuroscience applications is transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). This cross-linking fixative provides excellent morphological preservation.[11] Over-fixation can mask epitopes, while under-fixation leads to poor morphology.[12]

-

Tissue Processing:

-

Vibratome Sectioning (Free-Floating): This is often preferred for neuronal IHC as it generally preserves antigenicity better than paraffin embedding and allows for thicker sections (30-50 µm), which is ideal for visualizing neuronal processes.[2]

-

Cryosectioning: This method is rapid and preserves many epitopes well.[2] However, ice crystal formation can damage fine cellular morphology.

-

Paraffin Embedding: While providing excellent structural preservation, the heating and solvent exposure during this process can significantly mask antigens, making a subsequent antigen retrieval step mandatory.[2]

-

Part 2: The Staining Protocol - A Step-by-Step Guide

This protocol is optimized for 40 µm free-floating vibratome sections of PFA-perfused brain tissue. Adjustments may be required for other tissue types or preparation methods.

Reagents and Materials

| Reagent | Purpose |

| Phosphate-Buffered Saline (PBS) | Main wash buffer |

| Triton X-100 | Permeabilizing agent |

| Hydrogen Peroxide (H₂O₂) | Quenches endogenous peroxidase activity |

| Normal Goat Serum (NGS) | Blocking agent for non-specific binding |

| Primary Antibody (anti-Neurotensin) | Binds to the target antigen |

| Biotinylated Secondary Antibody | Binds to the primary antibody |

| Avidin-Biotin-HRP Complex (ABC Kit) | Signal amplification complex |

| 3,3'-Diaminobenzidine (DAB) | Chromogen for HRP visualization |

| Sodium Citrate Buffer (pH 6.0) | Antigen retrieval buffer |

| Hematoxylin or DAPI | Nuclear counterstain |

| Mounting Medium | For coverslipping and long-term preservation |

Antibody Dilution Parameters

Proper antibody titration is essential to achieve a high signal-to-noise ratio. The following are suggested starting dilutions; always optimize for your specific antibody lot and tissue.

| Antibody/Reagent | Suggested Starting Dilution | Diluent |

| Primary Antibody (e.g., Rabbit anti-NT) | 1:4000 - 1:8000[7][10] | PBS + 0.3% Triton X-100 + 2% NGS |

| Secondary Antibody (e.g., Goat anti-Rabbit, Biotinylated) | 1:500 - 1:1000 | PBS + 0.3% Triton X-100 |

| ABC Reagent | As per manufacturer's instructions | PBS |

Detailed Staining Procedure

Day 1: Tissue Preparation and Antibody Incubation

-

Washing: Place free-floating sections into a 24-well plate. Wash 3 x 10 minutes with PBS to remove cryoprotectant or storage solution.

-

Antigen Retrieval (Optional but Recommended): For PFA-fixed tissue, heat-induced epitope retrieval (HIER) can significantly enhance the signal.

-

Pre-heat 10 mM Sodium Citrate buffer (pH 6.0) to 95°C in a water bath.[13]

-

Incubate sections in the hot citrate buffer for 20-30 minutes.[13]

-

Allow the buffer to cool down to room temperature with the sections inside (approx. 30 minutes). This gradual cooling is critical.[14]

-

Wash sections 3 x 5 minutes in PBS.

-

-

Endogenous Peroxidase Quenching (For Chromogenic Detection Only):

-

Incubate sections in 0.3% H₂O₂ in PBS for 15-30 minutes at room temperature.[11] This step is vital to prevent false-positive signals from endogenous enzymes.

-

Wash 3 x 10 minutes with PBS.

-

-

Blocking Non-Specific Binding:

-

Primary Antibody Incubation:

-